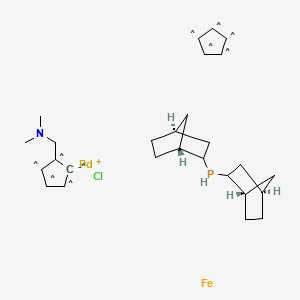
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate is an organic compound that features a benzodioxole ring substituted with hydroxyphenyl and difluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with difluoromethylating agents under controlled conditions.
Introduction of the carboxylate group: This step involves the carboxylation of the benzodioxole ring, often using carbon dioxide in the presence of a base.
Attachment of the hydroxyphenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification processes: Including crystallization, distillation, and chromatography to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism by which (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate exerts its effects depends on its specific application:
Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-difluoro-1,3-benzodioxole: Lacks the hydroxyphenyl and carboxylate groups, making it less versatile in chemical reactions.
5-bromo-2,2-difluoro-1,3-benzodioxole: Contains a bromine atom instead of a hydroxyphenyl group, leading to different reactivity and applications.
2,2-difluoro-5-formylbenzodioxole: Features a formyl group instead of a carboxylate group, affecting its chemical properties and uses.
Uniqueness
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyphenyl and carboxylate groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O5/c15-14(16)20-11-6-5-8(7-12(11)21-14)13(18)19-10-4-2-1-3-9(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRJIQMAQXICLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)







![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)
![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)

